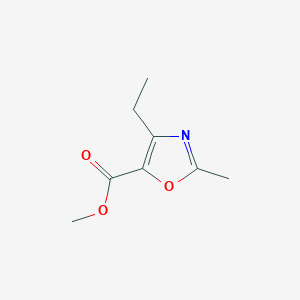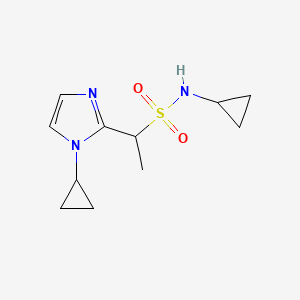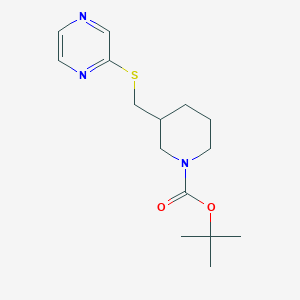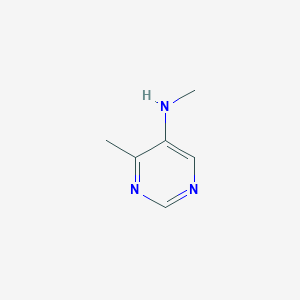
Methyl 4-ethyl-2-methyloxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethyl-2-methyloxazole-5-carboxylate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the carboxylate group at the 5-position and the ethyl and methyl groups at the 4- and 2-positions, respectively, contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts such as copper (I) or ruthenium (II) in cycloaddition reactions can enhance the efficiency of the process . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-ethyl-2-methyloxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various esters or amides .
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethyl-2-methyloxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-ethyl-2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-4-methyloxazole-5-carboxylate
- Methyl 5-methyloxazole-4-carboxylate
- Ethyl 2-chloro-4-methyloxazole-5-carboxylate
Comparison: Methyl 4-ethyl-2-methyloxazole-5-carboxylate is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
methyl 4-ethyl-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-4-6-7(8(10)11-3)12-5(2)9-6/h4H2,1-3H3 |
InChI-Schlüssel |
HFYIGKNLHUPDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=N1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)

![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)




![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)

![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

